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molecular formula C14H17BrN2S B8765455 6-bromo-N-(cyclohexylmethyl)benzo[d]thiazol-2-amine

6-bromo-N-(cyclohexylmethyl)benzo[d]thiazol-2-amine

Cat. No. B8765455
M. Wt: 325.27 g/mol
InChI Key: YTZURHIIXNHFEK-UHFFFAOYSA-N
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Patent
US07928140B2

Procedure details

A microwave reaction vial was charged with 6-bromo-2-chlorobenzo[d]thiazole (300 mg, 1.21 mmol), cyclohexylmethanamine (143 mg, 1.27 mmol), triethylamine (183 mg, 1.81 mmol) and 2.4 mL DMF. The vial was sealed, and the mixture was irradiated in the microwave for 20 min at 150° C. The reaction mixture was concentrated twice from toluene and purified by silica gel chromatography (0-50% 90/10 CH2Cl2/MeOH in CH2Cl2), which provided 6-bromo-N-(cyclohexylmethyl)benzo[d]thiazol-2-amine (240 mg, 61%) as a white solid. MS (ESI pos. ion) m/z calc'd for C14H17BrN2S: 325.3/327.3. found 325.0/327.0.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7](Cl)[S:8][C:4]=2[CH:3]=1.[CH:12]1([CH2:18][NH2:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.C(N(CC)CC)C>CN(C=O)C>[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([NH:19][CH2:18][CH:12]3[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]3)[S:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC2=C(N=C(S2)Cl)C=C1
Name
Quantity
143 mg
Type
reactant
Smiles
C1(CCCCC1)CN
Name
Quantity
183 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A microwave reaction
CUSTOM
Type
CUSTOM
Details
The vial was sealed
CUSTOM
Type
CUSTOM
Details
the mixture was irradiated in the microwave for 20 min at 150° C
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated twice from toluene
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (0-50% 90/10 CH2Cl2/MeOH in CH2Cl2), which

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(N=C(S2)NCC2CCCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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